Cas no 857067-39-1 (2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol)

2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol structure
857067-39-1 structure
Product Name:2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
Número CAS:857067-39-1
MF:C22H29N5O3
Megavatios:411.497364759445
CID:1840600
PubChem ID:24801542
Update Time:2025-07-17

2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Propiedades químicas y físicas

Nombre e identificación

    • 2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y l]methyl]-6-methyl-pyridin-3-ol
    • 2-((5-(HYDROXYMETHYL)-2-((3-MORPHOLINOPROPYL)AMINO)-1H-BENZO[D]IMIDAZOL-1-YL)METHYL)-6-METHYLPYRIDIN-3-OL
    • 1-[(3-Hydroxy-6-methyl-2-pyridinyl)methyl]-2-[[3-(4-morpholinyl)propyl]amino]-1H-benzimidazole-5-methanol (ACI)
    • 2-[[5-Hydroxymethyl-2-[[3-(morpholin-4-yl)propyl]amino]benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
    • AKOS037650147
    • DB-226354
    • SCHEMBL8250773
    • CS-M1561
    • CS-14359
    • 857067-39-1
    • 2-[[5-(hydroxymethyl)-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
    • 2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol
    • Renchi: 1S/C22H29N5O3/c1-16-3-6-21(29)19(24-16)14-27-20-5-4-17(15-28)13-18(20)25-22(27)23-7-2-8-26-9-11-30-12-10-26/h3-6,13,28-29H,2,7-12,14-15H2,1H3,(H,23,25)
    • Clave inchi: CPMDOUSCVLDOOO-UHFFFAOYSA-N
    • Sonrisas: OC1C(CN2C3C(=CC(CO)=CC=3)N=C2NCCCN2CCOCC2)=NC(C)=CC=1

Atributos calculados

  • Calidad precisa: 411.22703980g/mol
  • Masa isotópica única: 411.22703980g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 30
  • Cuenta de enlace giratorio: 7
  • Complejidad: 521
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 95.7Ų

2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
ChemScence
CS-M1561-200mg
2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol
857067-39-1
200mg
$1320.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H67320-200mg
2-((5-(Hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol
857067-39-1 98%
200mg
¥21452.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059015-100mg
2-((5-(Hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol
857067-39-1 98%
100mg
¥9475.00 2024-04-28
Chemenu
CM452361-100mg
2-((5-(hydroxyMethyl)-2-((3-Morpholinopropyl)aMino)-1H-benzo[d]iMidazol-1-yl)Methyl)-6-Methylpyridin-3-ol
857067-39-1 95%+
100mg
$1121 2023-01-10

2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Xylene ;  12 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
4.1 4 h, 125 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Métodos de producción 3

Condiciones de reacción
1.1 4 h, 125 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 120 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
3.1 4 h, 125 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 5 °C
2.1 4 h, 125 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Referencia
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Raw materials

2-[[5-(hydroxymethyl)-2-(3-morpholinopropylamino)benzimidazol-1-y L]methyl]-6-methyl-pyridin-3-ol Preparation Products

Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd